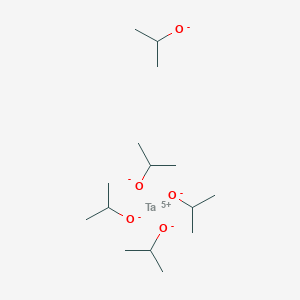

Pentaisopropoxytantalum(V)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

Pentaisopropoxytantalum(V) is a solid organometallic compound. Detailed physical and chemical properties such as melting point, boiling point, solubility, and reactivity are not provided in the search results. These properties can be determined through experimental methods or predicted using computational chemistry techniques .Wissenschaftliche Forschungsanwendungen

Tantalum (V) isopropoxide, known by various names such as 2-Propanol, tantalum(5+) salt (9CI), Pentaisopropoxytantalum(V), and propan-2-olate;tantalum(5+), is a versatile compound with a wide range of applications in scientific research. Below is a comprehensive analysis of six unique applications of this compound, each detailed in its own section.

Sol-Gel Synthesis

Tantalum (V) isopropoxide is utilized in sol-gel processes for creating advanced materials. The compound acts as a precursor for the synthesis of tantalum oxide-based materials, which are integral in phosphoproteomics and glycoproteomics applications . These materials are used for the enrichment of peptides and glycans, enhancing mass spectrometry analysis performance.

Electronics

In the field of electronics, Tantalum (V) isopropoxide serves as a precursor for the deposition of tantalum oxide layers. These layers are crucial in the fabrication of capacitors and other electronic components due to their high dielectric constant and stability . The compound’s role in atomic layer deposition (ALD) is particularly significant for creating uniform and high-quality films essential for electronic devices .

Medicine

Tantalum (V) isopropoxide is instrumental in medical applications, particularly in the production of endosseous implantable devices. Its biocompatibility and ability to stimulate bone formation make it an excellent material for orthopedic and dental implants . The compound’s properties facilitate the development of devices that integrate well with human tissue, promoting better healing and recovery.

Energy Storage

The compound is also explored in the context of energy storage. It is used in the development of metal-organic frameworks (MOFs) and other materials that are being studied for their potential in next-generation energy storage devices . These applications leverage the unique properties of tantalum-based compounds to improve the efficiency and capacity of batteries and supercapacitors.

Catalysis

In catalysis, Tantalum (V) isopropoxide is a valuable catalyst or catalyst precursor for various chemical reactions. It is used to support the development of tantalum oxide catalysts, which are known for their effectiveness in methanol synthesis and other important industrial processes . The compound’s role in catalysis underscores its importance in enhancing reaction rates and selectivity.

Optics

Tantalum (V) isopropoxide finds significant use in the optics industry. It is a key material in the production of coatings for optical devices, serving as a high-refractive-index layer in anti-reflective coatings, optical waveguides, and electroluminescent devices . Its optical properties are leveraged to manipulate light more effectively in various applications.

Coatings

The compound is employed in the creation of protective coatings. These coatings are applied to various substrates to enhance their corrosion resistance, durability, and performance in harsh environments . The coatings are particularly useful in aerospace, automotive, and industrial applications where material longevity is critical.

Sensors

Lastly, Tantalum (V) isopropoxide is used in the fabrication of sensors. Its oxide forms, such as tantalum(V) oxide, are applied in pH sensor applications due to their stability and sensitivity . These sensors play a crucial role in environmental monitoring, healthcare, and industrial process control.

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Pentaisopropoxytantalum(V) are not mentioned in the search results, organometallic compounds in general have a wide range of applications in areas such as catalysis, materials science, and medicine. Continued research in these areas could lead to new uses and improved methods for the synthesis and characterization of these compounds .

Eigenschaften

IUPAC Name |

propan-2-olate;tantalum(5+) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H7O.Ta/c5*1-3(2)4;/h5*3H,1-2H3;/q5*-1;+5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXLPZMNHQWSNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Ta+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H35O5Ta |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501834 |

Source

|

| Record name | Tantalum(5+) pentapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16761-83-4 |

Source

|

| Record name | Tantalum(5+) pentapropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What happens when Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids?

A1: When Tantalum(V) isopropoxide reacts with O,O′-dialkyldithiophosphoric acids in a 1:1 molar ratio, it forms tetraisopropoxy tantalum(V) dialkyl dithiophosphates. [] These products are characterized as hydrolysable, yellow viscous liquids. They are soluble in common organic solvents and exist as monomers in freezing benzene. []

Q2: How is the structure of tetraisopropoxy tantalum(V) dialkyl dithiophosphate complexes determined?

A2: The structure of these complexes has been studied using various techniques. Molecular weight determination confirms their monomeric nature. [] Additionally, spectroscopic analyses, including Infrared (IR) spectroscopy, proton Nuclear Magnetic Resonance (1H NMR), carbon-13 Nuclear Magnetic Resonance (13C NMR), and phosphorus-31 Nuclear Magnetic Resonance (31P NMR), provide insights into the bonding and arrangement of atoms within the molecule. [] These analyses suggest an octahedral structure for the complexes, with the dithiophosphate moieties acting as chelating bidentate ligands. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)